2,3,5,6-Tetramethylphenylacetonitrile

Physical property comparison Handling and storage Solid-state chemistry

2,3,5,6-Tetramethylphenylacetonitrile (CAS 14611-44-0) is a sterically hindered, high-purity (≥98%) nitrile building block engineered for advanced organic synthesis and biocatalysis research. Four methyl groups create a unique steric environment unavailable with generic phenylacetonitriles, governing hydrolysis rates, enzyme binding, and side-reaction suppression. Supplied as a white crystalline solid for straightforward handling and purification. Essential for constructing heterocyclic scaffolds requiring spatial control, benchmarking catalyst tolerance, and developing enzyme-stable intermediates for medicinal chemistry and materials science.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 14611-44-0
Cat. No. B084707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetramethylphenylacetonitrile
CAS14611-44-0
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)CC#N)C)C
InChIInChI=1S/C12H15N/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7H,5H2,1-4H3
InChIKeyRGNMZRMZCWNPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetramethylphenylacetonitrile (CAS 14611-44-0): A Sterically Congested Arylacetonitrile Building Block for Specialized Organic Synthesis


2,3,5,6-Tetramethylphenylacetonitrile (CAS 14611-44-0), also referred to as 2-(2,3,5,6-tetramethylphenyl)acetonitrile, is a nitrile-functionalized aromatic compound belonging to the class of methyl-substituted phenylacetonitriles. It features a benzene ring bearing four methyl groups at the 2, 3, 5, and 6 positions, which imparts significant steric bulk and modulates the electronic environment of the cyanomethyl substituent . The compound is typically supplied as a white to off-white crystalline solid with a purity specification of ≥98% (GC or HPLC) and is primarily utilized as a research chemical and advanced building block in organic synthesis .

Why In-Class Phenylacetonitrile Analogs Cannot Replace 2,3,5,6-Tetramethylphenylacetonitrile in Sterically Sensitive Synthetic Routes


Generic substitution among phenylacetonitrile derivatives is not feasible when reaction outcomes are dictated by steric or electronic fine-tuning. The four methyl groups of 2,3,5,6-Tetramethylphenylacetonitrile create a unique steric environment that directly impacts both the physical properties (e.g., melting point) and chemical reactivity (e.g., hydrolysis rates, nucleophilic substitution) of the molecule . As demonstrated in studies with arylacetonitrilases, increased steric demand around the nitrile-bearing carbon can drastically alter enzyme binding and conversion rates [1]. Consequently, replacing this compound with a less-substituted analog (e.g., phenylacetonitrile or 4-methylphenylacetonitrile) would fail to replicate the steric protection, potentially leading to unwanted side reactions, altered reaction kinetics, or different physical handling requirements during scale-up and purification.

Quantitative Differentiation of 2,3,5,6-Tetramethylphenylacetonitrile Against Closest Analogs


Melting Point and Physical State Differentiation from Common Analogs

2,3,5,6-Tetramethylphenylacetonitrile is a solid at room temperature (mp 83-85°C), contrasting sharply with the liquid unsubstituted parent phenylacetonitrile (mp -24°C) and the liquid mono-methylated analog 4-methylphenylacetonitrile (mp 18°C). Compared to the similarly methylated 2,4,6-trimethylphenylacetonitrile (mesitylacetonitrile, mp 76-80°C), this compound exhibits a slightly higher melting point, indicating potentially different crystal packing forces that may affect its solubility and purification behavior .

Physical property comparison Handling and storage Solid-state chemistry

Density and Boiling Point Differences for Distillation and Solvent Selection

The compound exhibits a density of 0.958 g/cm³, which is lower than that of the unsubstituted phenylacetonitrile (1.015-1.021 g/cm³) . Its boiling point of 301.6°C at 760 mmHg is significantly higher than that of phenylacetonitrile (233-234°C) and 4-methylphenylacetonitrile (242-243°C), reflecting increased intermolecular forces due to higher molecular mass and methyl substitution . This data is essential for designing distillation or chromatographic purification steps.

Thermophysical property Separation science Process chemistry

Steric Hindrance and Altered Reactivity Profile in Hydrolysis and Nucleophilic Transformations

The four ortho- and meta- methyl groups create a highly congested environment around the cyanomethyl moiety. This steric shielding is known to significantly impede reactions at the nitrile group, such as base- or acid-catalyzed hydrolysis, requiring harsher conditions (e.g., higher temperatures or prolonged reaction times) compared to less substituted phenylacetonitriles . Enzymatic studies on structurally related sterically demanding phenylacetonitriles demonstrate that increased substitution can completely alter substrate recognition and conversion rates by nitrilases, underscoring the compound's non-interchangeability in biocatalytic processes [1].

Reaction kinetics Steric effects Functional group transformation

Commercial Purity Specification and Batch-to-Batch Consistency

Commercial suppliers provide this compound with a minimum purity specification of 98%, as verified by GC or HPLC analysis . This high purity standard, coupled with the solid physical state, reduces the risk of variability in research outcomes. While some analogs like mesitylacetonitrile are also available at 98% purity, the specific impurity profile and potential for regioisomeric contaminants differ due to the distinct synthetic routes and purification challenges posed by each substitution pattern.

Quality control Procurement specification Reproducible research

Validated Application Scenarios for 2,3,5,6-Tetramethylphenylacetonitrile Based on Its Differential Properties


Synthesis of Sterically Protected Heterocycles and Pharmaceutical Intermediates

This compound serves as an ideal precursor for constructing heterocyclic scaffolds (e.g., triazines, imidazoles, pyrimidines) where the tetramethylphenyl group introduces steric bulk to modulate biological target interactions or to prevent metabolic degradation at a specific site. The solid, high-purity form of the nitrile simplifies its use in multi-step synthesis [1].

Investigating Steric Effects in Catalytic Reactions and Biocatalysis

Due to its significant steric hindrance, this compound is a valuable substrate or ligand precursor for mechanistic studies probing the tolerance of catalysts or enzymes to bulky groups. Researchers can use it to benchmark the activity of new catalysts against standard, unhindered phenylacetonitrile [2].

Development of Novel Materials with Controlled Crystal Packing

The high melting point and crystalline nature of 2,3,5,6-Tetramethylphenylacetonitrile, which distinguish it from liquid phenylacetonitriles, make it a candidate for studying solid-state molecular arrangements or as a component in the design of organic co-crystals and functional materials where specific packing motifs are desired [1].

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